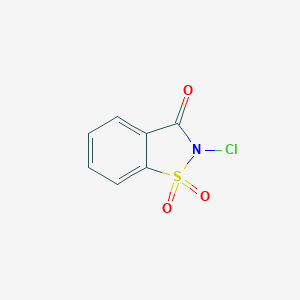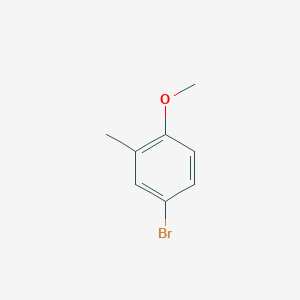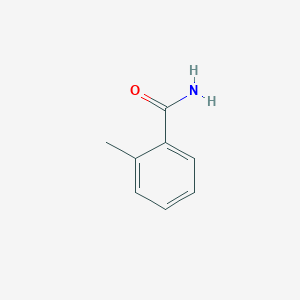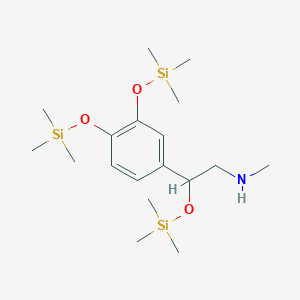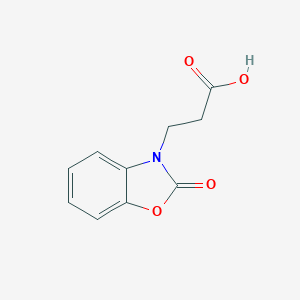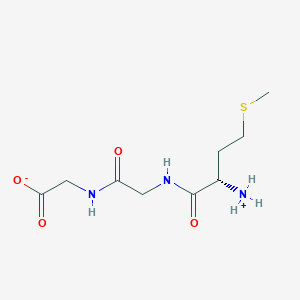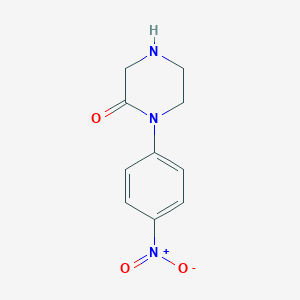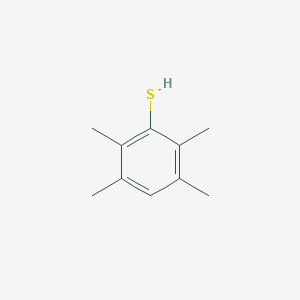
2,3,5,6-Tetramethylbenzenethiol
Vue d'ensemble
Description
2,3,5,6-Tetramethylbenzenethiol: is an organic compound with the molecular formula C10H14S . It is a derivative of benzenethiol, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its distinct thiol group (-SH) attached to the benzene ring, which imparts unique chemical properties .
Applications De Recherche Scientifique
2,3,5,6-Tetramethylbenzenethiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Safety and Hazards
While specific safety and hazard information for 2,3,5,6-Tetramethylbenzenethiol is not available in the resources, general precautions should be taken while handling this chemical. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylbenzenethiol typically involves the thiolation of 2,3,5,6-tetramethylbenzene. One common method is the reaction of 2,3,5,6-tetramethylbenzene with sulfur and a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,3,5,6-Tetramethylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding hydrocarbons
Substitution: Halogenated derivatives
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylbenzenethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzenethiol: Lacks the methyl substitutions, making it less sterically hindered.
2,4,6-Trimethylbenzenethiol: Has three methyl groups, leading to different steric and electronic properties.
2,3,5,6-Tetramethylbenzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethylbenzenethiol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
Propriétés
IUPAC Name |
2,3,5,6-tetramethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBHSNREDVBEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366479 | |
| Record name | 2,3,5,6-tetramethylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-84-6 | |
| Record name | 2,3,5,6-tetramethylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5,6-Tetramethylbenzenethiol interact with technetium to form the Tc(NO)(Cl)(tmbt)3 complex?
A1: The research paper describes the synthesis of a technetium(III) nitrosyl compound using this compound. When (n-Bu4N)(Tc(NO)Cl4) reacts with tmbt, three thiolate ligands (tmbt) replace three chloride ligands, forming the neutral compound Tc(NO)(Cl)(tmbt)3 []. This indicates that tmbt acts as a ligand, donating a pair of electrons from its sulfur atom to the technetium center. The resulting complex has a trigonal-bipyramidal geometry, with the three thiolate ligands occupying the equatorial plane and the nitrosyl (NO) and chloride (Cl) ligands occupying the axial positions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


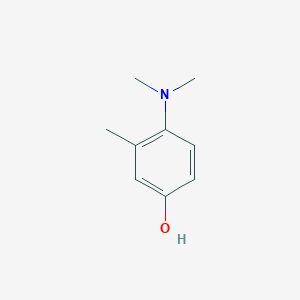
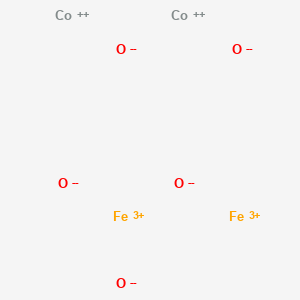
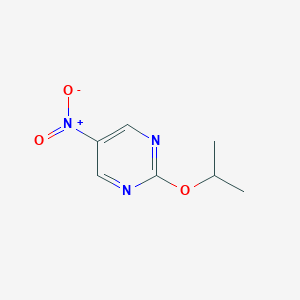
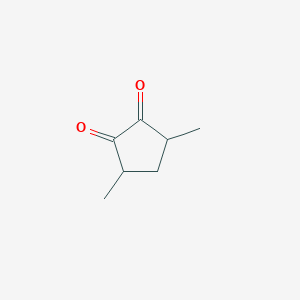
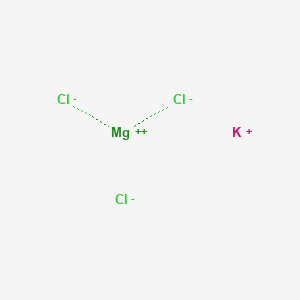
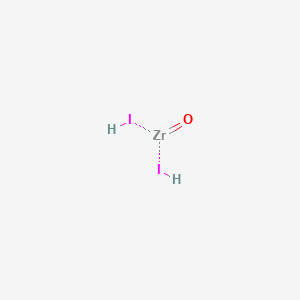
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
